molecular formula C16H15F3N2O3 B2844158 5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE CAS No. 1421443-19-7

5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE

Cat. No.: B2844158
CAS No.: 1421443-19-7
M. Wt: 340.302
InChI Key: AMPPXIHONFASNF-UHFFFAOYSA-N
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Description

5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the phenoxy intermediate: The reaction between 3-(trifluoromethyl)phenol and an appropriate alkyne derivative under basic conditions to form the phenoxy intermediate.

    Coupling with pyrrolidine: The phenoxy intermediate is then coupled with a pyrrolidine derivative using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final cyclization: The coupled product undergoes cyclization under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenoxy group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties may be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: It may find use in various industrial processes, including catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the phenoxy group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their function, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide: This compound shares the trifluoromethyl group and phenyl ring but differs in its overall structure and functional groups.

    2-methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl): Another compound with a trifluoromethyl group, but with a different core structure.

Uniqueness

5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE is unique due to its combination of a pyrrolidine ring, a trifluoromethyl group, and a phenoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)11-4-3-5-12(10-11)24-9-2-1-8-20-15(23)13-6-7-14(22)21-13/h3-5,10,13H,6-9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPPXIHONFASNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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